4-(Vinylsulfonyl)isoxazole
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Overview
Description
4-(Vinylsulfonyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Vinylsulfonyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenesThe vinylsulfonyl group can be introduced through subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly conditions, such as microwave-assisted or ultrasonication techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(Vinylsulfonyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl group to other functional groups.
Substitution: The vinylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the vinylsulfonyl group.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
4-(Vinylsulfonyl)isoxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Vinylsulfonyl)isoxazole involves its interaction with specific molecular targets and pathways. The vinylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms in the ring.
Oxadiazole: Another related compound with oxygen and nitrogen atoms in the ring.
Uniqueness of 4-(Vinylsulfonyl)isoxazole: This functional group enhances its electrophilic properties, making it a valuable compound for various chemical and biological applications .
Biological Activity
4-(Vinylsulfonyl)isoxazole is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
This compound features a vinylsulfonyl group attached to an isoxazole ring. The isoxazole moiety is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.
Anticancer Activity
Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Case Studies
- In Vitro Studies : A study reported that isoxazole derivatives demonstrated IC50 values ranging from 5.0 to 16.0 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis through caspase activation . For example, compound 14 from a related study caused MCF-7 cells to arrest in the S and G2/M phases, indicating its potential as a chemotherapeutic agent .
Antibacterial Activity
This compound has also been explored for its antibacterial properties. Research has indicated that certain isoxazole derivatives possess significant activity against resistant strains of bacteria.
Data Table: Antibacterial Activity
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL | |
Mycobacterium tuberculosis | 8 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been highlighted in several studies. These compounds have shown selectivity towards COX-2 enzymes, making them promising candidates for treating inflammatory conditions.
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, one study found that certain isoxazoles exhibited sub-micromolar IC50 values for COX-2 inhibition, demonstrating their potency as anti-inflammatory agents .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that substituents on the isoxazole ring can enhance or diminish biological activity.
Key Findings
- Substituent Effects : The presence of electron-donating groups on the benzene ring adjacent to the isoxazole enhances anticancer activity .
- Optimization : Compounds with specific substitutions at the C-4 position of the isoxazole ring showed improved binding affinity and potency against various biological targets .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4-ethenylsulfonyl-1,2-oxazole |
InChI |
InChI=1S/C5H5NO3S/c1-2-10(7,8)5-3-6-9-4-5/h2-4H,1H2 |
InChI Key |
WWASLGWGSVUDIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=CON=C1 |
Origin of Product |
United States |
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